molecular formula C12H16BrNO2 B8401451 N-Isopropyl-N-(2-methoxy-phenyl) bromoacetamide

N-Isopropyl-N-(2-methoxy-phenyl) bromoacetamide

Cat. No. B8401451
M. Wt: 286.16 g/mol
InChI Key: OWJZHZMJNBKIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859007

Procedure details

Bromoacetyl bromide (7.8 mL) in methylene chloride (125 mL) is added dropwise to a 0° C. solution of N-Isopropyl-N-(2-methoxy-phenyl) aniline, prepared as in Part A, (14.51 g, 87.9 mmol) in methylene chloride (125 mL) and triethylamine (12.3 mL) and the resultant mixture is allowed to attain RT overnight. After 18 h an additional 2.0 mL of bromoacetyl bromide is added and the resultant reaction mixture stirred at RT for 4 h. The reaction mixture is washed with 1N hydrochloric acid (3×100 mL), water (2×100 mL), brine (100 mL), dried, (MgSO4) and concentrated in vacuo to afford N-Isopropyl-N-(2-methoxy-phenyl) bromoacetamide(20.3 g) as a dark mobile oil which is used without further purification: 1H NMR (300 MHz, CDCl3) δ7.45 (dt, 1H, J=7.8, 1.4), 7.20 (dd, 1H, J=7.8, 1.4), 7.04 (m, 2H), 4.90 (m, 1H, J=6.8), 3.85 (s, 3H), 3.60 (dd, 2H, J=32.9, 11.5), 1.20 (d, 3H, J=6.8), 0.97 (d, 3H, J=6.8).
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
N-Isopropyl-N-(2-methoxy-phenyl) aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH:6]([N:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23])C1C=CC=CC=1)([CH3:8])[CH3:7].C(N(CC)CC)C>C(Cl)Cl>[CH:6]([N:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23])[C:3](=[O:4])[CH2:2][Br:1])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
7.8 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N-Isopropyl-N-(2-methoxy-phenyl) aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C1=CC=CC=C1)C1=C(C=CC=C1)OC
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
WASH
Type
WASH
Details
The reaction mixture is washed with 1N hydrochloric acid (3×100 mL), water (2×100 mL), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N(C(CBr)=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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